(Z)-4-fluoro-N'-hydroxypyridine-2-carboximidamide
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Overview
Description
(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a hydroxyl group attached to the carboximidamide moiety. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoropyridine-2-carboxylic acid.
Formation of Carboximidamide: The carboxylic acid is converted to the corresponding carboximidamide through a reaction with an appropriate amine, such as hydroxylamine, under acidic conditions.
Industrial Production Methods
Industrial production methods for (Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-fluoropyridine-2-carboximidamide: Lacks the hydroxyl group.
4-chloro-N’-hydroxypyridine-2-carboximidamide: Contains a chlorine atom instead of fluorine.
(E)-4-fluoro-N’-hydroxypyridine-2-carboximidamide: Has a different geometric configuration.
Uniqueness
(Z)-4-fluoro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific (Z)-configuration and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2172632-64-1 |
---|---|
Molecular Formula |
C6H6FN3O |
Molecular Weight |
155.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.